molecular formula C8H15N3O2 B14469548 N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea CAS No. 67299-27-8

N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea

Cat. No.: B14469548
CAS No.: 67299-27-8
M. Wt: 185.22 g/mol
InChI Key: GGUPOFYLOIKEJC-ZETCQYMHSA-N
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Description

N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea is a chemical compound that features a pyrrolidine ring, an acetyl group, and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea typically involves the reaction of 2-acetylpyrrolidine with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of neurotransmitter levels and inhibition of specific signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea is unique due to its combination of a pyrrolidine ring, an acetyl group, and a methylurea moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .

Properties

CAS No.

67299-27-8

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

1-[(2S)-1-acetylpyrrolidin-2-yl]-3-methylurea

InChI

InChI=1S/C8H15N3O2/c1-6(12)11-5-3-4-7(11)10-8(13)9-2/h7H,3-5H2,1-2H3,(H2,9,10,13)/t7-/m0/s1

InChI Key

GGUPOFYLOIKEJC-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H]1NC(=O)NC

Canonical SMILES

CC(=O)N1CCCC1NC(=O)NC

Origin of Product

United States

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